molecular formula C22H26O4 B156719 Delta6,7-Estradiol 3,17-Diacetate CAS No. 1971-65-9

Delta6,7-Estradiol 3,17-Diacetate

Cat. No.: B156719
CAS No.: 1971-65-9
M. Wt: 354.4 g/mol
InChI Key: VKGRYSOZQFGDCK-AANPDWTMSA-N
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Description

Delta6,7-Estradiol 3,17-Diacetate: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is a 3-hydroxy steroid with the molecular formula C22H26O4 and a molecular weight of 354.4 g/mol . It is known for its role in various biological and chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delta6,7-Estradiol 3,17-Diacetate typically involves the acetylation of estradiol. The process includes the reaction of estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Delta6,7-Estradiol 3,17-Diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Regeneration of the parent alcohol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Delta6,7-Estradiol 3,17-Diacetate is widely used in scientific research due to its estrogenic properties. Some applications include:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and treatment of estrogen-related disorders.

    Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved are primarily related to the regulation of reproductive and secondary sexual characteristics.

Comparison with Similar Compounds

    Estradiol: The parent compound, with similar estrogenic activity but without acetylation.

    Estrone: Another naturally occurring estrogen with a ketone group at the C17 position.

    Equilin: A related estrogenic compound found in horses.

Uniqueness: Delta6,7-Estradiol 3,17-Diacetate is unique due to its acetylated hydroxyl groups, which can influence its pharmacokinetics and biological activity. The acetylation can enhance its stability and modify its interaction with estrogen receptors compared to non-acetylated estrogens.

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-acetyloxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h4-7,12,18-21H,8-11H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRYSOZQFGDCK-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C=CC4=C3C=CC(=C4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C3C=CC(=C4)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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